molecular formula C10H12FNO3 B13554540 Methyl 2-amino-3-ethoxy-6-fluorobenzoate

Methyl 2-amino-3-ethoxy-6-fluorobenzoate

Cat. No.: B13554540
M. Wt: 213.21 g/mol
InChI Key: FMBSRALMYANYCV-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-ethoxy-6-fluorobenzoate is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, an ethoxy group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-ethoxy-6-fluorobenzoate typically involves the esterification of 2-amino-3-ethoxy-6-fluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-ethoxy-6-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-ethoxy-6-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-ethoxy-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-ethoxy-6-fluorobenzoate is unique due to the presence of both an ethoxy group and a fluorine atom on the benzoate ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

methyl 2-amino-3-ethoxy-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-3-15-7-5-4-6(11)8(9(7)12)10(13)14-2/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBSRALMYANYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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